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7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole

Cat. No.: B13148081
M. Wt: 422.3 g/mol
InChI Key: JJRLEQGQSHLQSI-UHFFFAOYSA-N
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Description

Evolution of Aromatic Heterocycles in Contemporary Chemical Research

Aromatic heterocyclic chemistry has grown from its origins in the 19th-century isolation of compounds like furan (B31954) to become a cornerstone of modern chemical science. numberanalytics.comresearchgate.net These cyclic compounds, which contain atoms of at least two different elements in their rings, are integral to numerous biological and technological processes. researchgate.net Initially discovered in natural sources, the study of heterocycles has evolved into a highly advanced field focused on sophisticated synthetic methodologies. numberanalytics.comethernet.edu.et Today, more than half of all known chemical compounds are heterocyclic, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.net Their prevalence has spurred continuous innovation in synthetic chemistry, aiming to construct these complex motifs with precision and efficiency for applications ranging from medicine to materials science. researchgate.netmdpi.com

Significance of Dibenzo[c,g]carbazole Scaffolds in Advanced Materials Science

Within the vast family of heterocycles, carbazole (B46965) and its derivatives are distinguished by their unique electrochemical and photophysical properties. magtech.com.cn The carbazole structure, consisting of a pyrrole (B145914) ring fused between two benzene (B151609) rings, creates an electron-rich system that is adept at transporting charge, particularly holes. magtech.com.cnmdpi.com This has made carbazole-based materials highly valuable in the development of organic electronics. mdpi.com

The dibenzo[c,g]carbazole scaffold is a larger, more rigid polycyclic aromatic structure that extends this π-conjugated system. nist.govnih.gov This extended conjugation and inherent rigidity make it a compelling building block for advanced materials, especially in the field of organic light-emitting diodes (OLEDs). rsc.orgnih.gov For instance, novel chromophores based on related dibenzo-fused carbazole structures have been developed as highly efficient and stable blue fluorescent emitters for OLED displays. rsc.org The thermal stability and electronic properties of the dibenzo[c,g]carbazole core render it an important platform for designing next-generation organic semiconductors.

To provide a baseline for understanding its derivatives, the fundamental properties of the parent compound, 7H-Dibenzo[c,g]carbazole, are summarized below.

PropertyValue
Molecular Formula C20H13N
Molecular Weight 267.32 g/mol
Appearance Crystalline Solid
Melting Point 158 °C
CAS Number 194-59-2
(Data sourced from PubChem and NIST Chemistry WebBook) nist.govnih.gov

Rationale for Investigating 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole within π-Conjugated Systems

The investigation of specifically functionalized derivatives like this compound is driven by the need to precisely tune the electronic and physical properties of the core scaffold for specific applications. The attachment of a 3-bromophenyl group to the nitrogen atom of the dibenzo[c,g]carbazole core is a deliberate chemical modification designed to modulate its performance within π-conjugated systems.

This compound belongs to the class of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (N-PAHs). The strategic insertion of heteroatoms, particularly nitrogen, into the framework of PAHs is a powerful method for tailoring their optoelectronic characteristics. rsc.orgnih.gov Nitrogen doping can fine-tune molecular energy levels, influence intermolecular interactions, and enhance the functionality of the resulting materials for use as organic semiconductors. researchgate.netrsc.org N-PAHs like dibenzocarbazoles are foundational components in the development of materials for OLEDs, organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The nitrogen atom not only influences the electronic landscape of the molecule but also provides a convenient site for substitution, allowing for further functionalization to control properties such as solubility and molecular packing. rsc.org

The introduction of a bromine atom onto the N-phenyl substituent serves as a critical tool for modifying the molecule's electronic properties. Bromination of π-conjugated systems is a well-established strategy for enhancing material performance through several mechanisms. nih.gov

The key effects of bromine substitution are summarized in the table below:

Effect Description
p-π Conjugation The p-orbitals of the bromine atom can overlap with the π-system of the aromatic rings, leading to extended electronic delocalization. researchgate.net
Energy Level Tuning Bromine substitution typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
Reduced Energy Gap The modification of molecular orbitals can lead to a reduction in the energy gap between the valence and conduction states, which can shift the absorption and emission spectra. researchgate.netrsc.org
Heavy-Atom Effect The presence of the heavy bromine atom can promote intersystem crossing, which is a valuable property in the design of phosphorescent materials for OLEDs.

| Modified Molecular Planarity | Depending on its position, bromine can introduce steric hindrance that alters the planarity of the molecule, thereby affecting conjugation and intermolecular π-π stacking. nih.gov |

Specifically, in this compound, the bromine atom is in the meta position on the N-phenyl ring. This positioning influences the degree of intramolecular charge transfer (ICT) differently than a para substitution, which would allow for more direct conjugation. nih.gov This precise positional chemistry allows for fine control over the electronic delocalization and photophysical behavior, making the compound a targeted candidate for advanced materials research. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16BrN B13148081 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H16BrN

Molecular Weight

422.3 g/mol

IUPAC Name

12-(3-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C26H16BrN/c27-19-8-5-9-20(16-19)28-23-14-12-17-6-1-3-10-21(17)25(23)26-22-11-4-2-7-18(22)13-15-24(26)28/h1-16H

InChI Key

JJRLEQGQSHLQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC(=CC=C5)Br)C=CC6=CC=CC=C64

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 7 3 Bromophenyl 7h Dibenzo C,g Carbazole

Strategic Approaches to Dibenzo[c,g]carbazole Core Construction

The formation of the rigid and electronically significant 7H-dibenzo[c,g]carbazole core is a critical step that can be achieved through various advanced organic chemistry methodologies. These methods often focus on creating the central five-membered nitrogen-containing ring by forming new carbon-carbon or carbon-nitrogen bonds to fuse the naphthyl-like units.

Once the 7H-dibenzo[c,g]carbazole nucleus is obtained, the final step is the N-arylation to introduce the 3-bromophenyl substituent. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for forming C–N bonds. nih.gov These reactions typically involve the coupling of an amine (in this case, the N-H of the carbazole) with an aryl halide (a source of the 3-bromophenyl group). wikipedia.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govwikipedia.org

While classically employed for C-C bond formation, the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, can be adapted for C-N bond formation. nih.govresearchgate.net In a plausible synthetic route to 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole, 7H-dibenzo[c,g]carbazole could be coupled with (3-bromophenyl)boronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.govyoutube.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura N-Arylation

Component Example Role
Carbazole (B46965) Substrate 7H-Dibenzo[c,g]carbazole N-H nucleophile
Boronic Acid (3-Bromophenyl)boronic acid Aryl source
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Catalyst
Ligand PPh₃, SPhos, XPhos Stabilizes catalyst, promotes reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates boronic acid for transmetalation
Solvent Toluene, Dioxane, DMF Reaction medium

| Temperature | 80-120 °C | Provides activation energy |

The Buchwald-Hartwig amination stands as a premier method for palladium-catalyzed C-N bond formation. nih.govwikipedia.org This reaction directly couples an amine or N-H heterocycle with an aryl halide or triflate. wikipedia.org For the synthesis of the target compound, 7H-dibenzo[c,g]carbazole would be reacted with an aryl halide such as 1,3-dibromobenzene. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. rsc.org Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org This method is known for its broad substrate scope and high functional group tolerance. rsc.orglibretexts.org

Table 2: Key Components in Buchwald-Hartwig Amination

Component Example Purpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of active Pd(0) catalyst
Ligand BINAP, Xantphos, Josiphos Facilitates oxidative addition/reductive elimination
Aryl Halide 1,3-Dibromobenzene Electrophilic coupling partner
Base NaOtBu, K₃PO₄, Cs₂CO₃ Deprotonates the carbazole N-H

| Solvent | Toluene, Dioxane | Anhydrous, non-protic medium |

The construction of the dibenzo[c,g]carbazole framework itself relies on intramolecular cyclization strategies. These methods typically start with a precursor that already contains the necessary aromatic rings, which are then fused together in the final key step to form the central heterocyclic ring.

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including carbazole derivatives. researchgate.net Gold catalysts, typically Au(I) or Au(III) species, are highly effective at activating alkynes toward nucleophilic attack. rsc.org A synthetic strategy for the dibenzo[c,g]carbazole core could involve a gold-catalyzed cascade cyclization of a suitably designed diyne precursor. researchgate.net This type of reaction proceeds through an intramolecular hydroamination followed by a cycloisomerization, offering an atom-economical route to the fused indole (B1671886) system. researchgate.net The modularity and efficiency of this approach allow for the construction of various π-extended carbazole-based systems. researchgate.net

Table 3: Features of Gold-Catalyzed Carbazole Synthesis | Feature | Description | | :--- | :--- | | Catalyst | AuCl, AuCl₃, IPrAuCl/AgOTf | Activates C-C multiple bonds | | Reaction Type | Cascade cyclization, Hydroarylation | Forms multiple bonds in one pot | | Key Intermediate | π-complex of gold with an alkyne | Facilitates nucleophilic attack | | Advantages | High atom economy, mild reaction conditions | Efficient and clean transformations |

Photochemical reactions provide a unique pathway for forming C-C bonds through excited-state intermediates. Photomediated or photocyclization reactions can be used to construct the 7H-dibenzo[c,g]carbazole core. nih.gov For instance, a [6π] photocyclization of an N-aryl-β-enaminone precursor can lead to the formation of a carbazole ring system. acs.org This process involves the irradiation of the substrate with UV light, which promotes an electrocyclic ring closure. acs.org In some cases, the reaction can proceed without an external photosensitizer. researchgate.net The extended aromatic system of dibenzo[c,g]carbazole itself makes it susceptible to photoactivation, a property that is also relevant to its biological activity. nih.gov

Table 4: Aspects of Photomediated Dibenzo[c,g]carbazole Synthesis | Aspect | Detail | | :--- | :--- | | Energy Source | UV light (e.g., 366 nm) | Excites electrons to initiate the reaction | | Mechanism | [6π] Electrocyclization | Concerted ring formation from a conjugated system | | Precursor | Substituted diaminobiaryls or enaminones | Designed to undergo light-induced ring closure | | Conditions | Often performed in degassed solvent to prevent quenching | Oxygen can interfere with excited states |

Intramolecular Cyclization Pathways for 7H-Dibenzo[c,g]carbazole

Desulfurization of Phenothiazines as a Synthetic Route

One established method for the synthesis of carbazole derivatives involves the desulfurization of phenothiazines. This approach leverages the structural similarity between the two heterocyclic systems, where a sulfur atom in the phenothiazine (B1677639) ring is extruded to form the carbazole core. This ring-contraction method can be a powerful tool for accessing carbazole frameworks that might be challenging to synthesize through other routes.

Historically, the transformation of 7-dibenzo[c,h]phenothiazine into 7-dibenzo[c,g]carbazole has been demonstrated using lithium in tetrahydrofuran (B95107) (THF) at elevated temperatures. mdpi.comresearchgate.net Initial studies at 25°C showed low yields, but increasing the reaction temperature to 50°C significantly improved the yield of the desired carbazole product to 33%. mdpi.comresearchgate.net Further enhancements to this methodology have been explored, such as the addition of a thiophile like triphenylphosphine, which has been shown to increase the yield of carbazole from phenothiazine. mdpi.com The use of lithium in conjunction with sodium metal has also been reported to produce high yields of carbazole from phenothiazine. researchgate.net

The general mechanism of this reaction is believed to involve the formation of an anion, which is stabilized by the sulfoxide (B87167) and sulfone derivatives of phenothiazine, potentially increasing the carbazole yield. researchgate.net These methods highlight the potential of desulfurization as a viable, albeit sometimes low-yielding, pathway to dibenzocarbazole (B1207471) derivatives.

Specific Synthesis of this compound

The specific synthesis of the title compound necessitates a focused approach that involves the initial synthesis of the dibenzo[c,g]carbazole precursor, followed by the introduction of the bromophenyl substituent.

Precursor Synthesis and Functionalization

The synthesis of the 7H-dibenzo[c,g]carbazole precursor can be achieved through various classical methods such as the Graebe-Ullmann reaction, Bucherer synthesis, or Fischer indolization. chim.it More contemporary methods include transition metal-catalyzed C-H activation/functionalization, nitrene insertion, and cyclization reactions. chim.itnih.gov For instance, the reaction of racemic 2,2'-dihydroxy-1,1'-binaphthyl with ammonium (B1175870) sulfite (B76179) and aqueous ammonia (B1221849) in an autoclave at high temperatures can produce 7H-dibenzo[c,g]carbazole in high yields. chemicalbook.com

Once the 7H-dibenzo[c,g]carbazole core is obtained, the introduction of the 3-bromophenyl group at the nitrogen atom (position 7) is typically achieved through N-arylation reactions. This can be accomplished using various cross-coupling methodologies, such as the Buchwald-Hartwig amination, which utilizes a palladium or copper catalyst to form the C-N bond between the carbazole nitrogen and the bromophenyl group.

Bromination Reactions for Selective Aromatic Substitution

Selective bromination of an aromatic ring is a key step in synthesizing the this compound. If starting from 7-phenyl-7H-dibenzo[c,g]carbazole, a direct bromination of the pendant phenyl ring is required. N-Bromosuccinimide (NBS) is a common reagent for such electrophilic aromatic substitutions. researchgate.net The regioselectivity of the bromination (i.e., directing the bromine to the meta-position of the phenyl ring) is influenced by the electronic nature of the dibenzo[c,g]carbazole moiety. The reaction conditions, including the choice of solvent and the presence of a catalyst, can be optimized to favor the desired isomer. researchgate.net For electron-rich aromatic systems, electrophilic substitution with NBS can proceed rapidly. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield of this compound. For the N-arylation step, factors such as the choice of catalyst (e.g., palladium or copper complexes), ligand, base, solvent, and reaction temperature are all critical parameters. Similarly, for the bromination step, the stoichiometry of NBS, the reaction time, and the solvent system need to be carefully controlled to achieve high selectivity and yield.

Below is an interactive data table summarizing typical reaction parameters that could be optimized for the synthesis.

ParameterN-Arylation (Buchwald-Hartwig)Bromination (with NBS)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, CuINot typically required, but can use acid catalysts
Ligand Xantphos, SPhos, P(t-Bu)₃-
Base K₂CO₃, Cs₂CO₃, NaOt-Bu-
Solvent Toluene, Dioxane, DMFCCl₄, CH₂Cl₂, Acetonitrile
Temperature (°C) 80 - 120Room Temperature to Reflux
Typical Yields (%) 60 - 9570 - 90

Reaction Mechanisms of the Dibenzo[c,g]carbazole Framework

Understanding the reaction mechanisms associated with the dibenzo[c,g]carbazole framework is essential for predicting its reactivity and for the rational design of synthetic routes to its derivatives.

Electrophilic Aromatic Substitution on the Dibenzo[c,g]carbazole Core

The dibenzo[c,g]carbazole core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. chim.it The general mechanism for EAS involves a two-step process. masterorganicchemistry.com First, the aromatic π-system acts as a nucleophile and attacks a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring system. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of EAS on the dibenzo[c,g]carbazole core is dictated by the positions that lead to the most stable carbocation intermediate. The nitrogen atom of the carbazole ring is an activating group and directs electrophilic attack to the ortho and para positions relative to it. However, in the extended π-system of dibenzo[c,g]carbazole, the reactivity of different positions needs to be carefully considered. Computational studies can be employed to predict the most likely sites of electrophilic attack by mapping the electron density of the molecule.

Nucleophilic Attack Pathways

The structure of this compound presents several sites susceptible to nucleophilic attack. The primary locations for such reactions are the carbon atom of the bromophenyl ring attached to the bromine atom and the electrophilic positions on the dibenzo[c,g]carbazole core.

A common reaction involving the bromophenyl group is nucleophilic aromatic substitution (SNA_r). nih.gov In this pathway, a nucleophile attacks the carbon atom bearing the bromine atom. The presence of the bulky and electron-rich dibenzo[c,g]carbazole moiety at the nitrogen atom may influence the reactivity of the bromophenyl ring. For a classical S_NAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups, which are absent in this case. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible.

The dibenzo[c,g]carbazole ring system itself can undergo nucleophilic attack, particularly after activation. For instance, nitration of the parent 7H-dibenzo[c,g]carbazole has been shown to occur, introducing a nitro group that can subsequently be a target for nucleophilic substitution. acs.org The positions most susceptible to electrophilic attack (and therefore subsequent nucleophilic attack on an activated intermediate) are electronically determined by the fused aromatic system.

Table 1: Potential Nucleophilic Attack Pathways

Reactive Site Type of Reaction Potential Nucleophile Expected Product
C-Br bond on phenyl ring Nucleophilic Aromatic Substitution RO⁻, RS⁻, R₂N⁻ 7-(3-Alkoxyphenyl)-7H-dibenzo[c,g]carbazole, etc.

Radical Reaction Mechanisms

The extended π-system of this compound makes it a candidate for involvement in radical reactions. Radicals can be generated through various methods, including photolysis or reaction with radical initiators. nih.govnih.gov

The parent compound, 7H-dibenzo[c,g]carbazole, is known to be photoactive and can undergo photolysis. nih.gov This suggests that this compound could also form radical species upon irradiation. The initial step would likely be the formation of a radical cation through photo-induced electron transfer.

The C-Br bond in the 3-bromophenyl group can also be a site for radical reactions. Homolytic cleavage of the C-Br bond, induced by heat or light, would generate an aryl radical and a bromine radical. This aryl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to another aromatic ring.

Furthermore, the nitrogen atom of the carbazole moiety could be a site for radical formation. One-electron oxidation of the nitrogen can lead to the formation of a nitrogen-centered radical cation. nih.gov The stability of this radical would be influenced by the delocalization of the unpaired electron over the extensive aromatic system. The presence of the bromophenyl group could further modulate the stability and reactivity of this radical species.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of such radical species. researchgate.netnih.govscielo.org

Table 2: Potential Radical Reaction Mechanisms

Initiation Step Radical Species Formed Potential Subsequent Reactions
Photolysis of Dibenzocarbazole Core Dibenzocarbazole radical cation Dimerization, reaction with solvent
Homolysis of C-Br Bond 3-(7H-Dibenzo[c,g]carbazol-7-yl)phenyl radical Hydrogen abstraction, cyclization

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to fully characterize the structure of 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region. The dibenzo[c,g]carbazole core protons would likely appear as a series of doublets and multiplets. The introduction of the 3-bromophenyl group at the N7 position would lead to additional signals corresponding to the four protons on this ring. The chemical shifts of the protons on the dibenzo[c,g]carbazole moiety, particularly those in proximity to the nitrogen atom, would be influenced by the presence of the 3-bromophenyl substituent.

Reference Data for 7H-dibenzo[c,g]carbazole:

Assignment Shift (ppm)
A9.178
B8.24
C7.978
D7.731
E7.644
F7.481
G7.345

Note: The specific proton assignments (A-G) for the reference compound are not explicitly defined in the available source.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The spectrum of this compound is expected to show 26 distinct signals, corresponding to the 20 carbons of the dibenzo[c,g]carbazole core and the 6 carbons of the 3-bromophenyl ring. The carbon atom directly bonded to the bromine atom (C-3' of the phenyl ring) would exhibit a characteristic chemical shift. The chemical shifts of the carbazole (B46965) carbons, especially those near the nitrogen, would also be affected by the N-aryl substituent.

As specific experimental data for this compound is unavailable, a representative data table cannot be generated.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the individual aromatic rings of the dibenzo[c,g]carbazole and the 3-bromophenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be critical in establishing the connectivity between the different ring systems, for instance, by observing correlations between the protons on the 3-bromophenyl ring and the carbons of the dibenzo[c,g]carbazole core, and vice versa.

Due to the lack of experimental data, illustrative 2D NMR correlation tables for this compound cannot be provided.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which would confirm its elemental composition (C₂₆H₁₆BrN).

The fragmentation pattern in the mass spectrum would be expected to show a prominent molecular ion peak. Characteristic fragmentation would likely involve the loss of the bromine atom and potentially the cleavage of the bond between the nitrogen and the phenyl ring.

Predicted Molecular Weight:

Compound Molecular Formula Exact Mass
This compoundC₂₆H₁₆BrN421.0466

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display a series of characteristic absorption bands. These would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Expected in the 1350-1250 cm⁻¹ range.

C-Br stretching: A strong absorption band typically found in the 700-500 cm⁻¹ region.

Aromatic C-H out-of-plane bending: These bands, appearing in the 900-675 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic rings.

Without experimental data, a table of specific IR absorption frequencies for this compound cannot be compiled.

Raman Spectroscopy

Detailed experimental data from Raman spectroscopy for this compound is not available in the current scientific literature. This analytical technique is a powerful tool for providing insights into the vibrational modes of a molecule, which are sensitive to its structural characteristics. A theoretical analysis could predict the expected Raman shifts based on the distinct vibrational modes of the dibenzo[c,g]carbazole core and the 3-bromophenyl substituent. Such a study would offer valuable information on the molecular symmetry and the influence of the substituent on the carbazole framework. However, without experimental data, a comprehensive analysis remains speculative.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single Crystal Diffraction Analysis

A single crystal X-ray diffraction analysis of this compound would provide definitive structural information. At present, no such analysis has been reported in peer-reviewed literature. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not known. This information is fundamental for understanding its solid-state structure and for structure-property relationship studies.

Theoretical and Computational Chemistry of 7 3 Bromophenyl 7h Dibenzo C,g Carbazole

Investigation of Asymmetry and Dipole Moment Effects via Computational Approaches

The structural asymmetry of 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole is the primary determinant of its dipole moment. The dibenzo[c,g]carbazole core is a large, electron-rich aromatic system. The attachment of the 3-bromophenyl group at the nitrogen atom introduces a region of differing electronegativity. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect.

Computational analyses allow for the visualization of the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would be expected to show a region of negative potential (electron-rich) localized around the bromine atom and the carbazole (B46965) nitrogen, while the hydrogen atoms of the aromatic rings would exhibit positive potential (electron-poor).

Table 1: Theoretical Dipole Moment Data for Illustrative Carbazole Derivatives

CompoundSubstituentCalculated Dipole Moment (Debye)
7-Phenyl-7H-dibenzo[c,g]carbazole-H~1.2 D
7-(4-Nitrophenyl)-7H-dibenzo[c,g]carbazole-NO2 (para)~4.5 D
7-(4-Aminophenyl)-7H-dibenzo[c,g]carbazole-NH2 (para)~2.8 D
This compound-Br (meta)Estimated ~2.0 - 2.5 D

Note: The values for the illustrative compounds are based on typical results from DFT calculations found in the literature for analogous systems. The value for this compound is an educated estimate based on the electronic effects of a bromine substituent in a meta position.

The meta-position of the bromine atom in this compound is significant. Unlike para-substitution, which often leads to a more pronounced and linearly directed dipole moment, meta-substitution results in a dipole moment vector that is oriented at an angle to the main axis of the molecule. This can have implications for the molecule's intermolecular interactions and its packing in the solid state.

Photophysical Phenomena and Excited State Dynamics of Dibenzo C,g Carbazole Systems

Electronic Absorption Mechanisms and Spectra Interpretation

The electronic absorption spectrum of 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole is dominated by the extensive π-conjugated system of the dibenzo[c,g]carbazole moiety. The absorption bands observed in the UV-Vis region are primarily attributed to π-π* electronic transitions. For the parent 7H-dibenzo[c,g]carbazole, characteristic absorption coefficients have been measured at 313 nm and 366 nm, highlighting its strong light-harvesting capabilities in the UVA range. nih.gov

In substituted carbazole (B46965) derivatives, absorption bands in the regions of 290-300 nm and 325-350 nm are typical. nih.govfrontiersin.org These transitions correspond to the excitation of electrons from lower-energy bonding π orbitals to higher-energy antibonding π* orbitals distributed across the aromatic framework. The attachment of a 3-bromophenyl group at the N7 position is expected to act as a modest perturbation to the primary chromophore. While the bromine atom itself does not significantly extend the π-conjugation, it can subtly influence the energy levels of the molecular orbitals, potentially leading to minor bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the unsubstituted parent compound. The interpretation of the spectrum involves assigning these bands to specific electronic transitions, such as the S₀ → S₁, S₀ → S₂, etc., which correspond to excitations to the first, second, and higher singlet excited states, respectively.

Table 1: Absorption Properties of Parent 7H-dibenzo[c,g]carbazole Note: Data for the specific compound this compound is not available. The following table presents data for the core structure.

Wavelength (nm)Molar Absorption Coefficient (L·mol⁻¹·cm⁻¹)Solvent System
3134,2105% acetonitrile, 95% water at pH 4.5
36613,0005% acetonitrile, 95% water at pH 4.5
Data sourced from PubChem CID 9134. nih.gov

Fluorescence Processes and Quantum Yields

Following photoexcitation to a singlet excited state, one of the primary relaxation pathways is fluorescence, which involves the radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀). Dibenzo[c,g]carbazole and its derivatives are known to be fluorescent materials. nih.gov The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

Table 2: Fluorescence Quantum Yields of Related Carbazole-Based Compounds Note: Data for the specific compound this compound is not available. The following table provides context from related molecules.

CompoundQuantum Yield (ΦF)Conditions
3-(phenylethynyl)-9H-carbazole derivative (3a)0.11In solution
3-(phenylethynyl)-9H-carbazole derivative (3b)0.21In solid state
3-(phenylethynyl)-9H-carbazole derivative (4a)0.82In solution
3-(phenylethynyl)-9H-carbazole derivative (4b)0.80In solution
Data sourced from a study on 3-(phenylethynyl)-9H-carbazole derivatives. ub.edu

Phosphorescence and Organic Room Temperature Phosphorescence (RTP) Studies

Phosphorescence is the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀). Because this is a spin-forbidden transition, it occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). The presence of the bromine atom in this compound is crucial for observing phosphorescence. The heavy-atom effect significantly increases the rate of intersystem crossing, efficiently populating the T₁ state after initial excitation.

Furthermore, carbazole-based systems with halogen substituents are known to be excellent candidates for organic room temperature phosphorescence (RTP). researchgate.net For RTP to be observed, non-radiative decay from the T₁ state must be minimized. This is often achieved in a rigid matrix, such as a crystalline solid, where molecular motions and vibrational quenching are suppressed. rsc.org The rigid dibenzo[c,g]carbazole core, combined with strong intermolecular interactions in the solid state, can provide the necessary environment to protect the long-lived triplet excitons, allowing them to decay radiatively even at room temperature.

Excited-State Relaxation Pathways

Upon absorption of a photon, the excited molecule can undergo several competing relaxation processes. The specific pathways and their efficiencies are dictated by the molecule's electronic structure and its environment.

Internal Conversion (IC) Dynamics

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁). For carbazole-based systems, following excitation into higher singlet states (Sₓ, where x > 1), IC to the S₁ state is an extremely rapid process, typically occurring on the sub-picosecond to picosecond timescale. researchgate.netmdpi.com This ultrafast decay is followed by vibrational relaxation within the S₁ state, where excess vibrational energy is dissipated to the surrounding solvent or matrix, a process that takes place on a timescale of approximately 8-20 picoseconds. researchgate.netmdpi.com Due to the rapidity of IC, fluorescence and other subsequent processes almost exclusively originate from the thermally equilibrated S₁ state, in accordance with Kasha's rule.

Intersystem Crossing (ISC) Mechanisms

Intersystem crossing (ISC) is a non-radiative transition between electronic states of different spin multiplicities, most commonly from the S₁ state to the T₁ state. The rate of ISC is governed by the strength of spin-orbit coupling. In typical organic molecules, this process is relatively inefficient. However, in carbazole itself, ISC is already a significant deactivation channel, with triplet quantum yields reported to be as high as 51-56%. researchgate.netmdpi.com

For this compound, the internal heavy-atom effect of bromine dramatically enhances spin-orbit coupling. nih.govrsc.org This leads to a much faster and more efficient ISC rate compared to the parent compound. This enhanced ISC is the primary mechanism responsible for the efficient population of the T₁ state, which is a prerequisite for strong phosphorescence. chemrxiv.orgchemrxiv.orgresearchgate.net The ISC process in this molecule is therefore expected to be a dominant relaxation pathway for the S₁ state, competing directly with fluorescence.

Singlet-Singlet Annihilation (SSA) in Thin Films

In condensed phases, such as thin films or at high concentrations, bimolecular processes can become significant excited-state decay pathways. Singlet-singlet annihilation (SSA) is one such process that occurs at high excitation densities. researchgate.net In SSA, two molecules in the S₁ excited state interact. One molecule transfers its energy to the other, promoting it to a higher excited state (Sₓ), while the first molecule returns to the ground state (S₀). The highly excited Sₓ state then typically relaxes non-radiatively back to the S₁ state, resulting in the net loss of one exciton (B1674681).

S₁ + S₁ → Sₓ + S₀ → S₁ + S₀ + heat

Energy Transfer Processes within Molecular Systems

Energy transfer is a fundamental process in molecular photophysics where an excited donor molecule transfers its energy to an acceptor molecule. This non-radiative process is critical in many applications, including OLEDs and organic solar cells. mdpi.com The two primary mechanisms governing this transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative energy transfer mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R⁶), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the transition dipoles. mdpi.comnih.gov

In systems involving carbazole derivatives, FRET is a significant pathway for singlet exciton transport. researchgate.net For energy transfer to be efficient, there must be a substantial overlap between the photoluminescence spectrum of the donor (e.g., a carbazole-based host) and the absorption spectrum of the acceptor (e.g., a dopant emitter). mdpi.com The process can be summarized by the following equation:

D* + A → D + A*

Where D* is the excited donor and A is the ground-state acceptor. This mechanism allows for the harvesting of excitons and funneling them to an emissive site, which is a key strategy in enhancing the efficiency of OLEDs. nih.gov

Dexter Energy Transfer is a short-range, electron exchange mechanism that requires the wavefunctions of the donor and acceptor molecules to overlap. libretexts.org Unlike FRET, the Dexter mechanism involves the simultaneous exchange of two electrons, and its rate constant decays exponentially with the distance between the molecules, typically limiting its effective range to within 10 Å. libretexts.orgrsc.org

This mechanism is crucial for triplet energy transfer, as triplet-triplet transitions are spin-forbidden and cannot occur via the dipole-dipole interactions of FRET. mdpi.comsemanticscholar.org The process can be described as:

³D* + ¹A → ¹D + ³A*

In carbazole-based systems, Dexter transfer is the dominant mechanism for the transport of triplet excitons. semanticscholar.org Due to the requirement for orbital overlap, molecular packing and orientation in the solid state play a critical role in the efficiency of Dexter energy transfer. While slower than FRET, it is the primary pathway for harvesting triplet excitons, which are generated in a 3:1 ratio to singlet excitons under electrical excitation in OLEDs. rsc.orgsemanticscholar.org

Ultrafast Spectroscopic Techniques for Dynamics Studies

To probe the complex and rapid events that follow light absorption in dibenzo[c,g]carbazole systems, a suite of ultrafast spectroscopic techniques is employed. These methods provide real-time observation of excited-state populations, their transitions, and decay pathways on timescales ranging from femtoseconds to microseconds.

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to investigate the earliest events in excited-state dynamics, occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. mdpi.comnih.gov In a typical experiment, a "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption. By varying the delay time between the pump and probe, a time-resolved spectrum is constructed. researchgate.net

For carbazole derivatives, fs-TA is used to track processes such as:

Internal Conversion (IC): Following excitation to a higher singlet state (Sx), molecules rapidly relax to the lowest excited singlet state (S1) via IC, a process that is often too fast to resolve but leads to the formation of the S1 state. mdpi.comresearchgate.net

Vibrational Relaxation: "Hot" S1 molecules with excess vibrational energy cool down by transferring energy to the surrounding solvent or matrix, often observed as a spectral narrowing of absorption bands on a timescale of a few to tens of picoseconds. mdpi.comresearchgate.net

Intersystem Crossing (ISC): The transition from the singlet (S1) state to the triplet (T1) state can be monitored by observing the decay of S1 absorption features and the concurrent rise of T1 absorption features. researchgate.netnih.gov

Table 1: Typical Ultrafast Processes in Carbazole Systems Observed by fs-TA
ProcessDescriptionTypical TimescaleSpectral Signature
Internal Conversion (IC)Relaxation from higher excited singlet states (Sx) to the S1 state.Sub-picosecondRapid formation of S1 excited-state absorption (ESA).
Vibrational CoolingEnergy transfer from vibrationally hot S1 molecules to the surroundings.8-20 psSpectral narrowing and slight shift of S1 ESA bands. mdpi.comresearchgate.net
Intersystem Crossing (ISC)Transition from the S1 state to the T1 state.Sub-nanosecond to nanosecondsDecay of S1 signals and rise of T1 absorption signals. nih.gov

Nanosecond Transient Absorption (ns-TA) spectroscopy extends the observation window to the nanosecond (10⁻⁹ s) and microsecond (10⁻⁶ s) regimes. This technique is essential for studying the fate of longer-lived excited states that persist after the initial ultrafast events have concluded. mdpi.commdpi.com

In the context of dibenzo[c,g]carbazole systems, ns-TA is critical for characterizing:

S1 State Decay: The total lifetime of the S1 state, which includes contributions from fluorescence, internal conversion, and intersystem crossing, is often in the range of several to tens of nanoseconds for carbazole derivatives in solution. mdpi.comresearchgate.net

T1 State Dynamics: Ns-TA allows for the direct observation of the T1 state, which is characterized by distinct triplet-triplet absorption peaks. The lifetime of the T1 state is typically in the microsecond range in deoxygenated solutions and is crucial for understanding phosphorescence and triplet-triplet annihilation processes. mdpi.comresearchgate.net

Table 2: Long-Lived Excited State Properties of Carbazole Systems from ns-TA
Excited StateTypical Lifetime (in solution)Characteristic Absorption PeaksPrimary Decay Pathways
S1 (Lowest Singlet)13-15 ns~350 nm, ~600 nm mdpi.comresearchgate.netFluorescence, Intersystem Crossing (ISC)
T1 (Lowest Triplet)Several microseconds~420 nm mdpi.comPhosphorescence (weak in solution), Non-radiative decay

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the lifetimes of fluorescent states with picosecond precision. edinst.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. rsc.org By building a histogram of these arrival times, an accurate fluorescence decay curve is generated. edinst.com

For dibenzo[c,g]carbazole systems, TCSPC is the gold standard for determining the S1 state lifetime (τF). mdpi.com This information is vital for calculating other important photophysical parameters, such as the quantum yield of intersystem crossing (ΦISC) and the rate constants for radiative (kF) and non-radiative (knr) decay. The fluorescence lifetime of carbazole derivatives in solution is typically found to be in the range of 7-15 nanoseconds. mdpi.comresearchgate.net The technique's high accuracy and sensitivity make it indispensable for characterizing the emissive properties of these materials. researchgate.netresearchgate.net

Applications in Advanced Organic Electronic and Optoelectronic Materials

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are extensively utilized in OLED technology, serving various functions from host materials for phosphorescent emitters to components of charge transport layers. The design of these molecules plays a crucial role in achieving high efficiency and operational stability in OLED devices.

Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent emitter. The host's primary role is to facilitate charge transport and efficiently transfer energy to the guest emitter. Carbazole derivatives are frequently employed as host materials due to their high triplet energy levels, which are necessary to confine the triplet excitons on the phosphorescent guest, preventing energy back-transfer and ensuring efficient light emission.

Derivatives of dibenzocarbazole (B1207471) linked with electron-accepting units like triazine have been synthesized to create bipolar host materials. These materials exhibit excellent thermal stabilities and balanced charge transport characteristics. For instance, two bipolar host materials, TRZ-DBC1 and TRZ-DBC2, were developed using dibenzocarbazole as the donor and triazine as the acceptor. elsevierpure.com A yellow phosphorescent OLED device using TRZ-DBC1 as the host achieved a remarkable external quantum efficiency (EQE) of 25.4%. elsevierpure.com Similarly, a green PhOLED with TRZ-DBC2 as the host material demonstrated an excellent EQE of 24.7%. elsevierpure.com These results highlight the potential of dibenzocarbazole-based hosts in high-performance PhOLEDs.

Another study developed a novel carbazole/fluorene-based host material, mDCzPF, which possesses a high triplet energy. A red phosphorescent OLED using this host showed a significant improvement in operational lifetime. Furthermore, a blue phosphorescent OLED with the mDCzPF host achieved a peak EQE of 18.3% with minimal efficiency roll-off at high brightness. nih.gov

Below is a table summarizing the performance of OLEDs using carbazole-based host materials.

Host MaterialEmitter ColorMax. EQE (%)Current Efficiency (cd/A)
TRZ-DBC1Yellow25.471.4
TRZ-DBC2Green24.775.9
mDCzPFBlue18.3-

Charge Transport Layer Components

The efficient injection and transport of charge carriers (holes and electrons) are critical for the performance of OLEDs. Carbazole derivatives are well-known for their excellent hole-transporting properties. rsc.org The electron-rich nature of the carbazole unit facilitates the movement of holes from the anode towards the emissive layer.

Substituted carbazole derivatives are widely used as components in charge transport layers due to their good charge injection and transport characteristics, which contribute to improved thermal and morphological stability of the devices. nih.gov The ability to form homogenous thin films is another key advantage of using these materials in the fabrication of multilayer OLEDs. nih.gov

A novel carbazole phosphonic acid molecule, BFC-BPA, which incorporates 7H-dibenzo[c,g]carbazole terminal groups, was synthesized to create a hybrid hole transport layer (HTL). researchgate.net This hybrid HTL improved the interface with the underlying nickel oxide (NiOx) layer and enhanced the wettability for the subsequent deposition of the perovskite film in perovskite light-emitting diodes (PeLEDs). This led to balanced charge transport and high-efficiency sky-blue PeLEDs with a maximum EQE of 18.57%. researchgate.net

Strategies for Achieving High External Quantum Efficiency (EQE)

Achieving high external quantum efficiency (EQE) is a primary goal in OLED research. The design of the emitter and host materials, as well as the device architecture, all play a crucial role. One of the most impactful mechanisms for enhancing EQE is thermally activated delayed fluorescence (TADF). rsc.org TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org For efficient TADF, the emitter molecule should have a small energy gap between its singlet and triplet excited states (ΔEST). rsc.org

By replacing a standard carbazole donor with a 1,3,6,8-tetramethyl-carbazole (tMCz) derivative, researchers developed a highly efficient TADF emitter, tMCzPN. frontiersin.org The additional methyl groups on the carbazole unit created greater steric hindrance, leading to a more twisted molecular structure and facilitating the TADF mechanism. An OLED using tMCzPN as the emitter achieved a very high forward-viewing maximum EQE of 26.0%. frontiersin.org This demonstrates that subtle modifications to the carbazole structure can significantly impact device performance.

Solution-processed OLEDs based on carbazole and thienopyrroledione derivatives have also shown impressive EQE values. Devices fabricated with these materials achieved a maximum EQE of up to 9.5%, with emission in the greenish-blue region. mdpi.com

The table below presents the performance of high-EQE OLEDs based on carbazole derivatives.

Emitter/Host StrategyEmission ColorMax. EQE (%)
TADF Emitter (tMCzPN)-26.0
Solution-ProcessedGreenish-Blue9.5
Hybrid HTL (BFC-BPA)Sky-Blue18.57

Organic Photovoltaics (OPVs) / Perovskite Solar Cells (PSCs)

In the realm of solar energy, carbazole derivatives have emerged as highly effective materials for both organic photovoltaics and the more recent perovskite solar cells. Their primary role is in facilitating the efficient extraction and transport of charge carriers generated upon light absorption.

Hole Transport Materials (HTMs) and Electron Transport Materials (ETMs)

In inverted (p-i-n) perovskite solar cells, the hole transport layer is a critical component that selectively extracts holes from the perovskite absorber layer and transports them to the anode. Carbazole-based molecules are excellent candidates for HTMs due to their high hole mobility and suitable energy levels that align well with the valence band of perovskite materials. mdpi.comresearchgate.net

Donor-acceptor (D-A) type carbazole derivatives have been reported as efficient HTMs in conventional PSCs. rsc.org The molecular structure of these compounds can be tailored to enhance intermolecular interactions and improve surface morphology, leading to better interfacial contact and more efficient hole transport. rsc.org A PSC using the D-A type carbazole derivative KZRD as the HTM achieved a high power conversion efficiency (PCE) of 20.40%. rsc.org

Novel carbazole-based molecules have been synthesized and successfully applied as HTMs in CH3NH3PbI3-based perovskite solar cells. One such material, SGT-405, which has a three-arm structure, enabled a remarkable PCE of 14.79% in a perovskite solar cell. rsc.org

The following table summarizes the performance of perovskite solar cells using different carbazole-based HTMs.

HTM MaterialPCE (%)
KZRD20.40
SGT-40514.79

Interfacial Engineering with Self-Assembled Monolayers (SAMs)

Interfacial engineering is a key strategy for improving the performance and stability of thin-film electronic devices like PSCs. nih.gov Self-assembled monolayers (SAMs) are ultrathin layers of organic molecules that can be used to modify the properties of surfaces. Carbazole-based SAMs have been developed to enhance the interface between the transparent conductive oxide (like ITO) and the perovskite or charge transport layer. researchgate.net

These SAMs can improve charge extraction, reduce energy loss at interfaces, and passivate defects. nih.gov For example, a carbazole-based SAM with a phosphonic acid anchoring group, (4-(7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (4PADCB), has been developed for this purpose. researchgate.net

An interfacial engineering approach using an asymmetric monobromo-substituted carbazole-based molecular modifier, [4-(3-bromo-9H-carbazol-9-yl)butyl]phosphonic acid (3Br-Cz-4PA), was shown to improve the compatibility between the PTAA hole transport layer and the perovskite layer. bwise.kr This modification led to more efficient hole transfer and reduced non-radiative recombination. As a result, PSCs incorporating this SAM achieved a PCE of 19.3% and exhibited excellent stability, retaining over 95% of their initial efficiency after 30 days in ambient conditions without encapsulation. bwise.kr

Another study investigated three SAMs with an n-propyl chain linker and different substituents on the carbazole core. nih.gov A wide-bandgap PSC based on the 3C-Ph SAM achieved a PCE of 21.59% under standard illumination and an impressive 41.77% under indoor lighting conditions. nih.gov

The performance of PSCs with carbazole-based SAMs is highlighted in the table below.

SAM MaterialPCE (%) (AM 1.5G)PCE (%) (Indoor)
3Br-Cz-4PA19.3-
3C-Ph21.5941.77

Influence on Power Conversion Efficiency (PCE) and Device Stability

In the realm of organic photovoltaics (OPVs) and perovskite solar cells (PSCs), the hole-transporting material (HTM) is a critical component that significantly influences both power conversion efficiency (PCE) and long-term stability. Carbazole-based derivatives are widely recognized as superior HTMs due to their excellent hole-transporting ability and electron-donating nature. researchgate.net The rigid and planar structure of the dibenzo[c,g]carbazole core in 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole is expected to facilitate strong intermolecular π-π stacking, which is beneficial for efficient charge migration. researchgate.net

Research on various carbazole-based HTMs has demonstrated their potential to achieve high PCEs. For instance, donor-acceptor (D-A) type carbazole derivatives have been reported to yield PSCs with PCEs exceeding 20%. rsc.org These materials often ensure good interfacial contact with the perovskite layer and possess high hole mobility, which are crucial for efficient hole extraction and transport. rsc.org The introduction of a bromophenyl group can influence the highest occupied molecular orbital (HOMO) energy level, which is a key parameter for achieving efficient charge transfer from the perovskite absorber to the HTM. Proper alignment of the HOMO level minimizes energy loss and enhances the open-circuit voltage (Voc) of the solar cell.

Furthermore, device stability is a major challenge for the commercialization of PSCs. Carbazole-based HTMs often exhibit better thermal stability compared to the commonly used spiro-OMeTAD. researchgate.net The molecular design of compounds like this compound can also enhance the hydrophobicity of the HTM layer, thereby protecting the underlying perovskite film from moisture-induced degradation and improving the long-term operational stability of the device. Studies on alkyl-functionalized carbazole dyes in dye-sensitized solar cells (DSSCs) have shown good long-term stability under visible-light irradiation and thermal stress. researchgate.net

Below is a representative table of photovoltaic performance for solar cells using different carbazole-based HTMs, illustrating the potential performance range for devices incorporating advanced carbazole derivatives.

HTM DerivativeVoc (V)Jsc (mA/cm²)FFPCE (%)Ref.
KZRD ---20.40 rsc.org
M114 1.05522.240.732017.17 doi.org
1,3,6,8-tetra... ---17.8 nih.gov
PCDTBT ---4.6 rsc.org

This table is for illustrative purposes and shows data for various carbazole derivatives, not the specific subject compound.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags. nih.gov The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used in the active layer. The extended π-conjugated system of the dibenzo[c,g]carbazole core suggests that this compound could exhibit significant charge-carrier mobility.

The planar structure of dibenzo[c,g]carbazole derivatives promotes ordered molecular packing in thin films, which is essential for efficient charge transport. researchgate.net By controlling the deposition conditions, it is possible to form crystalline domains with favorable intermolecular overlap, leading to high mobility values. The substituent on the carbazole nitrogen, in this case, the 3-bromophenyl group, plays a crucial role in influencing the molecular packing and thin-film morphology. This substituent can be tailored to optimize the balance between solubility for solution processing and the formation of highly ordered solid-state structures. High charge carrier mobilities have been achieved in various organic semiconductors through careful molecular design and device engineering. nih.gov

The development of new organic semiconductors is key to achieving high-performance OFETs with high mobility, large on/off ratios, and low threshold voltages. nih.gov Materials based on large aromatic cores, similar to dibenzo[c,g]carbazole, have shown promise in achieving mobilities comparable to or exceeding that of amorphous silicon. acs.org

Chemical Sensors and Biosensors

The inherent fluorescence of carbazole derivatives makes them excellent candidates for the development of chemical sensors and biosensors. nih.gov The principle of these sensors often relies on the modulation of the fluorescence signal (either enhancement or quenching) upon interaction with a specific analyte. nih.gov The electron-rich nature of the carbazole ring system can be exploited for the detection of electron-deficient species or metal ions.

For this compound, the large surface area of the dibenzo[c,g]carbazole moiety provides an extensive platform for interaction with analytes. The fluorescence properties of this molecule are expected to be sensitive to its local environment. For example, interaction with certain metal ions or small molecules could lead to a significant change in its fluorescence intensity or a shift in its emission wavelength, forming the basis for a "turn-on" or "turn-off" fluorescent sensor. nih.gov

Research has shown that carbazole derivatives can be functionalized to selectively detect various species. For instance, hydroxycarbazole derivatives have been developed as fluorescent sensors for halide anions like fluoride (B91410) and chloride, which are relevant in the context of neurodegeneration. nih.gov The design of such sensors combines the native fluorescence of the carbazole core with specific binding sites that ensure selective recognition of the target analyte. nih.gov The this compound could serve as a platform for similar sensor designs, where the bromophenyl group could be further functionalized to introduce specific recognition elements.

Advanced Fluorescent Probes and Markers

Beyond sensing small molecules, carbazole derivatives are increasingly being used as advanced fluorescent probes for bioimaging and as markers for specific biological structures. researchgate.net Their favorable photophysical properties, including high fluorescence quantum yields and good photostability, combined with excellent biocompatibility, make them suitable for applications in living cells. researchgate.net

The dibenzo[c,g]carbazole framework, with its extended aromatic system, is likely to exhibit strong fluorescence. The emission color and other photophysical properties can be fine-tuned by chemical modification. The 3-bromophenyl substituent on this compound could be used as a handle for attaching moieties that target specific cellular components or biomacromolecules, such as DNA or proteins.

For example, crescent-shaped carbazole derivatives have been successfully designed as "light-up" fluorescent probes that specifically target G-quadruplex DNA structures, which are implicated in various biological functions and diseases. nih.gov These probes typically show low fluorescence in solution but exhibit a strong emission enhancement upon binding to their target, allowing for clear visualization in complex biological environments. nih.govaminer.cn Similarly, other carbazole-based probes have been used to distinguish between cancerous and normal cells, highlighting their potential in clinical diagnostics. ntu.edu.tw The unique structure of this compound provides a versatile scaffold for the development of next-generation fluorescent probes for advanced biological research and medical applications.

Structure Performance Relationships in Dibenzo C,g Carbazole Derivatives

Impact of Substituent Effects (e.g., Bromine, Phenyl) on Electronic Properties

Substituents attached to a core chromophore like dibenzo[c,g]carbazole can profoundly alter its electronic landscape. The nature (electron-donating or electron-withdrawing), position, and size of these groups directly influence the distribution of electron density within the molecule, which in turn modifies key electronic parameters such as frontier molecular orbital energies and charge transport characteristics.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that govern the injection and transport of charge carriers (holes and electrons, respectively) in an organic semiconductor. The energy difference between them, the HOMO-LUMO gap, determines the material's optical absorption and emission properties.

In 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole, both the phenyl and bromine groups play a role. The large, fused dibenzo[c,g]carbazole unit is an excellent electron-donating moiety, which generally results in a relatively high-lying HOMO level. mdpi.com Attaching an aryl group, such as the 3-bromophenyl ring, to the nitrogen atom (N-arylation) tends to lower the HOMO energy level, which can improve the material's stability against oxidation and facilitate better energy level alignment with other materials in a device. nankai.edu.cn

The bromine atom, being moderately electronegative, acts as a weak electron-withdrawing group through an inductive effect. This can lead to a further stabilization (lowering) of both the HOMO and LUMO levels. The precise positioning of substituents is also crucial. Studies on related carbazole-dibenzofuran host materials have shown that altering the connection points of carbazole (B46965) units can shift HOMO/LUMO levels by as much as 0.04 eV, even when the constituent parts are the same. mdpi.com The HOMO levels in these systems are primarily dictated by the electron-rich carbazole moieties. mdpi.com

The modification of these energy levels through strategic substitution is a cornerstone of molecular engineering for organic electronics. The table below illustrates how HOMO and LUMO energies can be tuned in related carbazole-based host materials by changing the substitution pattern.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (eV)
9,9′-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF)-6.05-2.663.39
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)-6.09-2.663.43
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)-6.09-2.553.54

This data is for illustrative purposes, based on carbazole-dibenzofuran derivatives, demonstrating the principle of tuning electronic properties via structural modification. mdpi.com

Efficient charge transport is paramount for high-performance organic electronic devices. Carbazole and its derivatives are well-known for their excellent hole-transporting capabilities. mdpi.com The introduction of substituents can modulate this property in several ways.

The electronic character of the substituent is important. While the dibenzo[c,g]carbazole core provides the primary pathway for hole transport, the attached 3-bromophenyl group can influence the electronic coupling between adjacent molecules in the solid state. Furthermore, the substitution position on a core structure can significantly alter charge transport behavior. For instance, in carbazole-dibenzofuran systems, moving the carbazole substituents from the 2,8-positions to the 4,6-positions was found to retard hole transport. mdpi.com

Structural defects or impurities can also introduce deep charge trap states, which have a considerable negative effect on charge carrier drift mobility. researchgate.net Therefore, the synthetic route and purification of this compound are critical to minimizing these traps and maximizing its intrinsic charge mobility. In some donor-acceptor type carbazole derivatives, structural modifications that lead to smoother thin-film morphology have been shown to correlate with higher hole mobility, ensuring better interfacial contact in devices. rsc.org

Conformational Flexibility and Rigidity in Performance Optimization

The three-dimensional shape of a molecule, defined by the spatial arrangement of its atoms, plays a crucial role in determining its properties. The large dibenzo[c,g]carbazole unit is an essentially planar and rigid structure. nih.gov However, the single bond connecting the nitrogen atom of the carbazole to the 3-bromophenyl ring allows for rotational freedom.

Due to steric hindrance between the hydrogen atoms on the phenyl ring and the fused aromatic system of the dibenzo[c,g]carbazole core, it is expected that the 3-bromophenyl group will be twisted out of the plane of the carbazole unit. Theoretical calculations on similar carbazole-based chromophores predict that phenyl rings attached to a core can be perpendicular to minimize steric repulsion. researchgate.net In related complex carbazole derivatives, dihedral angles between a phenylsulfonyl group and the carbazole moiety have been observed to be nearly orthogonal (around 85°). nih.gov

This twist angle is a critical structural parameter. A highly twisted conformation can disrupt π-conjugation between the substituent and the core, effectively isolating their electronic properties. This can be advantageous for designing host materials for phosphorescent OLEDs, where it helps to maintain a high triplet energy. Conversely, a more planar conformation would enhance electronic communication, which might be desirable for applications requiring charge transfer. This balance between conformational flexibility and rigidity is a key aspect of performance optimization, as the molecular shape directly influences how molecules pack in the solid state, affecting electronic coupling and charge transport between molecules.

Intermolecular Interactions and Solid-State Packing for Device Efficiency

The performance of an organic semiconductor is often dictated by its properties in the solid state, where intermolecular interactions govern the arrangement of molecules (crystal packing). These interactions, though weaker than covalent bonds, are critical for achieving the ordered structures necessary for efficient charge transport and other collective phenomena.

When chromophores like dibenzo[c,g]carbazole are packed closely together in the solid state, their transition dipole moments can couple, leading to the formation of molecular aggregates. Depending on the geometry of this coupling, they are classified as either J-aggregates (head-to-tail arrangement) or H-aggregates (face-to-face or co-facial arrangement). rsc.org

H-aggregation is characterized by a blue-shift in the absorption spectrum compared to the isolated molecule in solution. In this arrangement, the lowest-energy excited state is optically forbidden, which can lead to reduced fluorescence quantum yield. This phenomenon has been studied in crystalline carbazole, where molecules arrange in a herringbone packing motif. rsc.org While H-aggregation has been hypothesized to stabilize long-lived triplet states, detailed computational studies suggest it may not have a relevant effect on the energies or lifetimes of these states in pure crystalline carbazole. rsc.org Understanding and controlling the tendency for H-aggregation is crucial, as it directly impacts the photophysical properties and efficiency of light-emitting devices.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. By strategically modifying the molecular structure of this compound, one can control its solid-state packing to optimize device performance.

The principles of crystal engineering involve using strong and directional non-covalent interactions to guide molecules into a desired arrangement. For example, the introduction of the bromine atom could be exploited to form halogen bonds, creating specific supramolecular synthons that direct the crystal packing. Similarly, modifying the shape and size of the substituent can influence whether molecules adopt a co-facial π-stacked arrangement (often detrimental to emission but potentially good for charge transport along the stacking axis) or a herringbone packing (which can promote high charge carrier mobility). The interplay between various interactions, such as π-π stacking, C-H···π, and halogen bonds, ultimately determines the three-dimensional architecture and, consequently, the material's electronic and photophysical properties in a device. nih.gov

Advanced Research Methodologies and Techniques in Studying 7 3 Bromophenyl 7h Dibenzo C,g Carbazole

Electroanalytical Techniques for Redox Properties

Electroanalytical methods are fundamental in determining the viability of a material for use in organic electronics, as they provide direct insight into the energy levels that govern charge injection and transport.

Cyclic Voltammetry (CV) for Energy Level Determination

Cyclic voltammetry is a powerful and common electrochemical technique used to probe the redox behavior of molecules. iieta.org By measuring the oxidation and reduction potentials of a compound, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These parameters are critical for designing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, as they dictate the energy barriers for charge injection from electrodes and the open-circuit voltage of a solar cell.

In a typical CV experiment for a carbazole (B46965) derivative, the compound would be dissolved in an appropriate solvent with a supporting electrolyte, and the potential would be swept between two limits. nih.gov The resulting voltammogram would show peaks corresponding to the oxidation and reduction of the molecule. From the onset potentials of these peaks, the HOMO and LUMO energy levels can be calculated using empirical formulas that relate them to the potential of a reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. nankai.edu.cn For carbazole-based materials, the HOMO levels are often associated with the electron-rich carbazole core, while the LUMO levels can be influenced by substituent groups. nih.gov

Table 1: Hypothetical Cyclic Voltammetry Data for 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole

ParameterValue
Onset Oxidation Potential (Eox) vs. Fc/Fc⁺Data not available
Onset Reduction Potential (Ered) vs. Fc/Fc⁺Data not available
HOMO Energy Level (eV)Data not available
LUMO Energy Level (eV)Data not available
Electrochemical Band Gap (eV)Data not available

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available in the searched literature.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the electrical properties of a material and the interfaces within an electrochemical device. By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, a complex impedance spectrum is generated. This data can be modeled with an equivalent circuit to extract parameters such as charge transfer resistance, double-layer capacitance, and bulk resistance. researchgate.net For organic semiconductor devices, EIS can be used to study charge transport and recombination processes, as well as the quality of interfaces between different layers.

Thin Film Fabrication and Characterization for Device Applications

The performance of an organic electronic device is highly dependent on the quality and morphology of the thin films used in its construction. Therefore, the methods of film fabrication and subsequent characterization are of paramount importance.

Spin-Coating and Vacuum Deposition Techniques

Two of the most common methods for fabricating thin films of organic semiconductors are spin-coating and vacuum thermal evaporation. Spin-coating is a solution-based technique where a solution of the material is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a uniform thin film. This method is cost-effective and suitable for large-area device fabrication.

Vacuum deposition, on the other hand, is a solvent-free process where the material is heated under high vacuum until it sublimes. The vapor then condenses on a cooled substrate, forming a thin film. This technique allows for precise control over film thickness and can produce highly pure and uniform layers, which is often crucial for high-performance devices. nih.gov

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. In the context of organic electronics, AFM is invaluable for characterizing the surface morphology of thin films. nih.gov The roughness, grain size, and phase separation of the film can all be assessed, and these features have a significant impact on device performance by affecting charge transport and exciton (B1674681) diffusion. For carbazole derivatives, AFM studies have shown that the morphology of vapor-deposited thin films can be highly dependent on the substrate and deposition conditions. nih.gov

Table 2: Hypothetical Thin Film Morphological Data for this compound

ParameterValue
Deposition MethodData not available
Film Thickness (nm)Data not available
Root-Mean-Square (RMS) Roughness (nm)Data not available
Average Grain Size (nm)Data not available

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available in the searched literature.

Advanced X-ray Techniques

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Structure

Information not available.

Conclusion: Academic Contributions and Outlook

Summary of Key Research Findings and Methodological Advancements

Research on 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole has primarily focused on its potential as a building block in the synthesis of advanced materials for organic electronics. While detailed studies on this specific isomer are limited in publicly accessible literature, the research findings on closely related dibenzo[c,g]carbazole derivatives provide valuable insights into its expected properties and significance.

Methodological advancements in the synthesis of dibenzo[c,g]carbazole derivatives often involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce various aryl substituents at the 7-position of the dibenzo[c,g]carbazole core. The presence of the bromophenyl group on this compound makes it a versatile intermediate for further functionalization through reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the synthesis of a wide array of more complex molecular structures with tailored electronic and photophysical properties.

Key research findings for analogous dibenzo[c,g]carbazole compounds highlight their excellent thermal stability, high triplet energy, and good charge-transporting capabilities, which are crucial for applications in organic light-emitting diodes (OLEDs). The introduction of a bromophenyl group is anticipated to influence the electronic properties of the dibenzo[c,g]carbazole core, potentially leading to improved device performance.

Representative Properties of Substituted Dibenzo[c,g]carbazole Derivatives:

CompoundHOMO (eV)LUMO (eV)Triplet Energy (eV)Application
7-phenyl-7H-dibenzo[c,g]carbazole-5.6-2.12.9Host material for OLEDs
7-(4-cyanophenyl)-7H-dibenzo[c,g]carbazole-5.8-2.42.8Electron-transporting material
7-(4-(diphenylamino)phenyl)-7H-dibenzo[c,g]carbazole-5.3-2.02.7Hole-transporting material

Note: The data presented in this table is representative of similarly structured compounds and is intended to provide a contextual understanding of the potential properties of this compound.

Broader Academic Impact within Organic Chemistry and Materials Science

The dibenzo[c,g]carbazole scaffold, including derivatives like this compound, has had a significant impact on the fields of organic chemistry and materials science. rsc.org In organic chemistry, the synthesis and functionalization of this rigid, planar, and electron-rich heterocyclic system have driven the development of new synthetic methodologies. The challenges associated with the selective functionalization of the dibenzo[c,g]carbazole core have spurred innovation in C-H activation and cross-coupling chemistries.

In materials science, dibenzo[c,g]carbazole derivatives are recognized as a vital class of materials for organic electronics. mdpi.com Their high thermal and morphological stability, coupled with their excellent photophysical and electrochemical properties, make them ideal candidates for use as host materials, charge-transporting materials, and emitters in OLEDs. rsc.orgresearchgate.net The ability to tune their electronic properties through substitution on the carbazole (B46965) nitrogen and the fused benzene (B151609) rings allows for the rational design of materials with specific functionalities. This has led to the development of highly efficient and stable blue OLEDs, which remain a significant challenge in the field. The academic pursuit of novel dibenzo[c,g]carbazole-based materials continues to push the boundaries of device performance and our understanding of structure-property relationships in organic semiconductors.

Future Prospects for this compound in Academic and Industrial Research

The future prospects for this compound in both academic and industrial research are promising, primarily leveraging its role as a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more intricate and functional molecules.

Academic Research: In an academic setting, future research is likely to focus on utilizing this compound to synthesize novel classes of materials with unique photophysical and electronic properties. This could include the development of:

Dendrimers and Polymers: Using the bromo-functionality to create larger, conjugated systems for applications in light-emitting and photovoltaic devices.

Thermally Activated Delayed Fluorescence (TADF) Materials: By coupling the dibenzo[c,g]carbazole unit with suitable electron-accepting moieties to achieve a small singlet-triplet energy splitting, which is crucial for high-efficiency OLEDs.

Sensors: The inherent fluorescence of the dibenzo[c,g]carbazole core could be modulated by attaching specific recognition units to the bromophenyl ring, leading to the development of chemosensors.

Industrial Research: From an industrial perspective, this compound is a valuable building block for the synthesis of proprietary materials for high-performance electronic devices. The potential applications include:

OLED Displays and Lighting: As a precursor to highly efficient and stable host materials or emitters for next-generation displays and solid-state lighting. google.com

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in organic solar cells, where the broad absorption and good charge-transporting properties of dibenzo[c,g]carbazole derivatives can be exploited.

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the dibenzo[c,g]carbazole core is conducive to ordered molecular packing, which is beneficial for achieving high charge carrier mobilities in OFETs.

Q & A

What are the primary safety considerations when handling 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole in laboratory settings?

Answer:

  • Storage: Separate inorganic and organic reagents. Store organic derivatives (e.g., carbazoles) in sealed containers under inert gas to prevent oxidation. Classify by structural groups (e.g., halogenated hydrocarbons first) .
  • Handling: Prohibit eating, drinking, or smoking in labs. Use fume hoods for synthesis or metabolic activation studies. Equip labs with emergency eyewashes, showers, and fire extinguishers .
  • Waste Disposal: Collect halogenated byproducts (e.g., brominated metabolites) separately for incineration to avoid toxic emissions .

How can researchers resolve discrepancies in DNA adduct patterns between liver and skin tissues?

Answer:

  • Methodology: Use 32P-postlabeling assays to quantify adducts. For liver vs. skin:
    • Liver: Dominant adducts correlate with systemic carcinogenicity (e.g., 3-hydroxydibenzo[a]acridine-like adducts).
    • Skin: Localized adducts (e.g., AT→TA transversions in Hras1) linked to tumor initiation .
  • Experimental Design: Administer topical vs. intraperitoneal doses in mice. Compare adduct profiles via HPLC and fluorescence spectroscopy .

What computational strategies elucidate the metabolic activation mechanisms of this compound by cytochrome P450 enzymes?

Answer:

  • Density Functional Theory (DFT): Calculate binding energies of bromophenyl-carbazole intermediates in CYP1A1 active sites. Compare regioselectivity (e.g., C3 vs. C5 oxidation) .
  • Molecular Dynamics (MD): Simulate substrate-enzyme interactions to predict reactive oxygen species (ROS) generation pathways. Validate with mutagenicity assays (e.g., Ames test +/- S9) .
  • Data Interpretation: Correlate computational predictions with in vitro microsomal metabolism data (e.g., α-naphthoflavone inhibition) .

What in vitro and in vivo models are most appropriate for assessing tumor-initiating potential?

Answer:

  • In Vivo Models:
    • Mouse Skin Initiation-Promotion: Apply 200 nmol topically, followed by phorbol ester promotion. Compare papilloma incidence to benzo[a]pyrene (relative potency factor: 0.97) .
    • Hamster Intratracheal Instillation: Monitor squamous metaplasia and hyperplasia over 5 doses (37 µmol/kg). Measure fecal excretion rates (16% vs. 3% urinary) .
  • In Vitro Models:
    • Human Keratinocytes (HaCaT): Use micronucleus assays to detect chromosomal damage (87% positivity at 10 µM) .
    • HepG2 Cells: Quantify apoptosis via caspase-3 activation and necrosis via LDH release .

How does the bromophenyl substituent influence DNA-binding affinity compared to the parent carbazole?

Answer:

  • Comparative Analysis:
    • Parent Compound (DBC): Binds liver DNA 343× more than methyl-DBC (MeDBC) via N-position adducts .
    • Bromophenyl Derivative: Expected to enhance electrophilicity due to bromine’s electron-withdrawing effect, increasing adduct stability. Test via HPLC-MS/MS with synthetic standards (e.g., 5-OH-DBC) .
  • Experimental Workflow:
    • Synthesize bromophenyl-carbazole metabolites (e.g., 3,4-dione derivatives).
    • React with 2'-deoxyguanosine in microsomal assays.
    • Quantify adducts via collision-activated dissociation (CAD) mass spectrometry .

What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and carbazole nitrogen environments (e.g., DBC-3,4-dione at δ 170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ at m/z 267.32 for DBC) .
  • HPLC-PDA/FLD: Separate metabolites using C18 columns (e.g., SH-Rxi™-PAH) with UV detection at 254 nm .

How do regulatory guidelines classify the carcinogenic risk of this compound?

Answer:

  • IARC Classification: Group 2B (“possibly carcinogenic”) based on rodent tumorigenicity (skin/lung carcinomas) and DNA adduct data .
  • EPA Risk Assessment: Use potency equivalency factor (PEF = 1.0) relative to benzo[a]pyrene for environmental exposure modeling .

What environmental stability parameters should be considered in ecotoxicology studies?

Answer:

  • Half-Life Data:

    MediumHalf-LifeKey Process
    Air2–23 hoursOH· radical oxidation
    Water>160 daysPhotolysis (UVB)
    Soil>160 daysAdsorption to organics
  • Experimental Design:

    • Use natural sunlight simulators for aquatic photolysis.
    • Measure sediment adsorption via LC-MS/MS .

How can researchers validate metabolic activation pathways without radiolabeled compounds?

Answer:

  • Acetylation Method:
    • Treat microsomal metabolites (e.g., 5-OH-DBC) with acetic anhydride.
    • Stabilize phenolic intermediates for HPLC quantification .
  • Non-Radiometric Detection: Use fluorescence spectroscopy (λexem = 290/380 nm) to track dihydrodiol metabolites .

What genomic biomarkers indicate exposure in mammalian models?

Answer:

  • Mutation Signatures:
    • Liver: Kras codon 61 AT→TA transversions (80% of lung tumors) .
    • Skin: Hras1 mutations (90% papillomas) .
  • Biomarker Assays:
    • Use allele-specific PCR or next-gen sequencing to detect hotspot mutations.
    • Cross-validate with 32P-postlabeled DNA adduct maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.